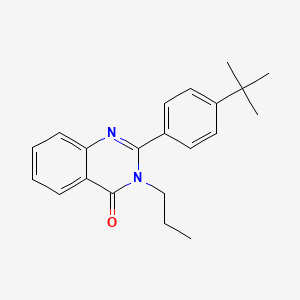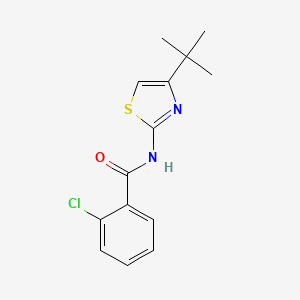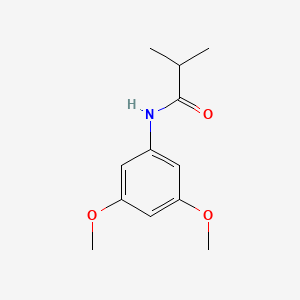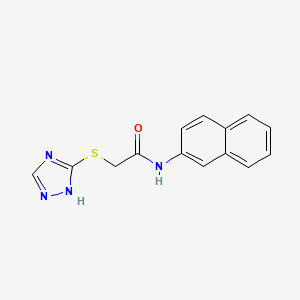
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDX-085, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDX-085 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of glutamatergic neurotransmission, which is involved in cognitive function and memory. By inhibiting GlyT1, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function. N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects in ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1. However, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its poor solubility and bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective GlyT1 inhibitors that have better solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans and to explore its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenylhydrazine with cyclohexanone to form N-cyclohexyl-2,6-dimethylphenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine. The final step involves the reaction of N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine with glycine ethyl ester hydrochloride to form N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and memory retention in animal models of these disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)19(23(3,21)22)12-16(20)18-15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTIZPBOJLGLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)




![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
